2-Chloro-ADP

Mortalin Hsp70 ATPase inhibition

ADP analogs are not functionally equivalent; subtle 2-position modifications drastically alter potency, selectivity, and receptor engagement. 2-Chloro-ADP addresses critical research gaps: • Unique mortalin ATPase inhibitor (Ki=45.05 μM) - outperforms ADP and 2-MeS-ADP for mitochondrial chaperone studies and mortalin-p53 interaction assays • Moderate P2Y agonist profile closely mimicking endogenous ADP - avoids the 30-fold supraphysiological agonism of 2-MeS-ADP, ensuring physiologically relevant platelet function data • D-enantiomer active; L-enantiomer inert - enables matched stereospecificity controls for photoaffinity labeling and receptor validation Supplied as sodium salt, ≥95% HPLC purity. Research-use-only; shipped ambient.

Molecular Formula C10H14ClN5O10P2
Molecular Weight 461.64 g/mol
CAS No. 16506-88-0
Cat. No. B098926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-ADP
CAS16506-88-0
Synonyms2-chloro-ADP
2-chloroadenosine-5'-diphosphate
Molecular FormulaC10H14ClN5O10P2
Molecular Weight461.64 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)Cl)N
InChIInChI=1S/C10H14ClN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
InChIKeyPOWNGKCXGCOKLX-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes2.3 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-ADP: Overview & Procurement


2-Chloro-ADP (2‑Chloroadenosine 5′‑diphosphate) is a synthetic derivative of ADP in which the hydrogen at the 2‑position of the purine ring is replaced by chlorine . This single‑atom substitution confers distinct pharmacological properties relative to ADP and other 2‑substituted analogs, including retained agonist activity at platelet P2Y receptors [1] and a unique off‑target interaction with the mortalin chaperone [2]. The compound is primarily supplied as the sodium salt (CAS 82927‑78‑4) and is widely utilized in studies of platelet aggregation, adenylate cyclase modulation, and mitochondrial stress response pathways [2].

Analog class 2-Chloro-substituted ADP derivative
Primary activity P2Y receptor agonist (ADP-like profile)
Unique target context Mortalin ATPase inhibition (reported)
Stereochemical control D-enantiomer active; L-enantiomer inactive control

2-Chloro-ADP vs. ADP and 2-MeS-ADP: Critical Differences


ADP analogs are not functionally equivalent; even subtle modifications at the 2‑position of the adenine ring drastically alter potency, selectivity, and receptor engagement. 2‑Chloro‑ADP differs markedly from the more commonly used 2‑methylthio‑ADP (2‑MeS‑ADP), which is up to 30‑fold more potent as a platelet aggregator [1] and shows stronger adenylate cyclase inhibition [2]. In contrast, 2‑Chloro‑ADP exhibits a more moderate agonist profile similar to that of ADP [2], while also uniquely inhibiting mortalin with a Ki of 45.05 μM—an activity absent or negligible in unmodified ADP [3]. Substituting 2‑Chloro‑ADP with 2‑MeS‑ADP in a mortalin‑focused experiment would completely mask the chaperone‑targeting effect, while using ADP would fail to provide the chlorinated analog’s distinctive activity profile. These quantitative differences directly impact experimental design, procurement decisions, and the interpretability of results.

!
2-MeS-ADP: higher P2Y potency, no mortalin inhibition

2-Methylthio-ADP is a more potent platelet aggregator and may mask the moderate ADP-like agonism required for mortalin-pathway studies.

!
Unmodified ADP: lacks mortalin-targeting activity

ADP does not show the mortalin ATPase inhibition observed with 2-chloro-ADP; substitution would omit the chaperone-modulating effect.

!
Enantiomer mismatch: L-isomer is inactive

The L-enantiomer does not activate platelet P2Y receptors; using it instead of the D-form would eliminate agonist-dependent readouts.

2-Chloro-ADP: Comparative Evidence


Mortalin ATPase Inhibition Across ADP Analogs

2-Chloro-ADP inhibits mortalin nucleotide‑binding domain (NBD) with an apparent Ki of 45.05 μM, demonstrating the highest inhibition of ATP hydrolysis among tested ADP analogs [1]. In a direct comparative study, 2‑Chloro‑ADP exhibited greater inhibition than unmodified ADP and was the most potent analog in the panel, which included 6‑Bn ADP, 2‑MeS ADP, and 6‑PheEt ADP [1]. This unique off‑target activity is not shared by ADP or 2‑MeS‑ADP, positioning 2‑Chloro‑ADP as the preferred tool compound for probing mortalin‑dependent pathways in cancer and mitochondrial biology.

Mortalin ATPase inhibition
Head-to-head
Apparent Ki 45.05 µM vs. ADP analogs
Reported top inhibition among tested ADP analogs; supports mortalin-pathway study context.
In vitro NBD ATPase assay; review comparator profiles in source.
Mortalin Hsp70 ATPase inhibition Cancer chaperone

Platelet ADP Receptor Agonism: ADP-Like Profile

2-Chloro-ADP induces human platelet aggregation and inhibits prostaglandin E1‑stimulated adenylate cyclase with a pharmacological profile indistinguishable from that of ADP [1]. Both effects are competitively antagonized by 50 μM ATP with pA2 values that are not significantly different from those obtained for ADP itself [1]. This contrasts with 2‑MeS‑ADP, which is reported to be up to 200‑fold more potent as an inhibitor of adenylate cyclase [2]. Therefore, 2‑Chloro‑ADP serves as a close functional mimic of the endogenous ligand ADP, making it ideal for studies requiring a full agonist that does not introduce the exaggerated potency of the methylthio derivative.

P2Y agonism vs. ADP
Head-to-head
pA2 for ATP antagonism similar to ADP; 2-MeS-ADP ~200x more potent
ADP-like agonist profile; may serve as moderate-potency surrogate for platelet studies.
Human platelet aggregation/adenylate cyclase assays; potency difference with 2-MeS-ADP.
Platelet aggregation P2Y12 P2Y1 Adenylate cyclase

Enantiomeric Specificity: D- vs. L-Isomer Activity

The L‑enantiomer of 2‑chloroadenosine 5′‑diphosphate is completely inactive as an aggregator of human platelets and does not alter platelet cAMP levels, whereas the D‑enantiomer retains full agonist activity [1]. This stereospecificity mirrors that of ADP and its other 2‑substituted analogs, confirming that the receptor‑ligand interaction is highly sensitive to the absolute configuration of the ribose moiety. For investigators using photoaffinity labeling or seeking inactive controls, the L‑enantiomer provides a rigorous negative control that shares the same chemical composition and potential non‑specific binding properties as the active D‑form.

Enantiomer activity
Class-level
D-enantiomer active; L-enantiomer 0% aggregation
Stereospecific receptor activation; L-form serves as matched inactive control.
cAMP unchanged with L-isomer; confirms enantiomer-dependent activity.
Enantiomeric specificity Platelet aggregation cAMP Receptor stereoselectivity

2-Chloro-ADP: Key Applications


Mortalin Chaperone Inhibition in Cancer

2-Chloro-ADP is the analog of choice for investigating mortalin ATPase inhibition. With an apparent Ki of 45.05 μM, it outperforms ADP and other 2‑substituted analogs in blocking mortalin‑NBD [1]. This makes it suitable for probing mortalin‑p53 interactions, mitochondrial import defects, and stress‑response pathways in cancer cells.

Platelet Aggregation: Moderate-Potency ADP Surrogate

When an ADP receptor agonist is needed that closely mimics the endogenous ligand without the exaggerated potency of 2‑MeS‑ADP, 2‑Chloro‑ADP is the appropriate selection. Its agonist activity and susceptibility to ATP antagonism are quantitatively similar to ADP [1], making it ideal for platelet function studies where physiological relevance is paramount.

Photoaffinity Labeling & Stereochemical Controls

The D‑enantiomer of 2‑Chloro‑ADP is the active form for aggregation and cAMP studies, while the L‑enantiomer is entirely inert [2]. This pair serves as an essential tool for validating receptor stereospecificity and for use as matched active/inactive controls in photoaffinity labeling experiments.

P2Y Receptor Pharmacology with Balanced Agonism

For pharmacological profiling of P2Y1 and P2Y12 receptors where a balanced, moderate agonist is required, 2‑Chloro‑ADP offers a more representative profile than 2‑MeS‑ADP. Its similarity to ADP in both potency and ATP antagonism [1] ensures that receptor‑selective effects are not confounded by supraphysiological agonism.

Application
Selection Property
Validation Focus
Mortalin chaperone pathway studies
Mortalin ATPase inhibition context
NBD interaction and p53/mitochondrial import endpoints
Platelet aggregation research (ADP-like)
Moderate P2Y agonism profile
Potency verification vs. endogenous ADP and 2-MeS-ADP
Photoaffinity labeling & stereochemical controls
Enantiomer identity control (D- vs. L-)
Stereospecificity validation and matched inactive control use
P2Y receptor pharmacological profiling
Balanced P2Y1/P2Y12 agonism
Receptor selectivity without supraphysiological agonism

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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